Product packaging for PTC596(Cat. No.:)

PTC596

货号: B1193568
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Contextualization of Tubulin-Binding Agents in Cancer Therapeutics Research

Tubulin proteins are the fundamental building blocks of microtubules, which are essential components of the cellular cytoskeleton. onclive.compatsnap.com Microtubules play a critical role in various cellular processes, including the maintenance of cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division. onclive.comtandfonline.com The critical role of microtubules in mitosis makes tubulin a key target for anticancer drug development. patsnap.comnih.gov

Tubulin-binding agents (TBAs) are a class of compounds that interfere with microtubule dynamics, leading to cell cycle arrest and subsequent cell death, a mechanism particularly effective against rapidly proliferating cancer cells. patsnap.com These agents are generally categorized into two main groups:

Microtubule Stabilizers: This group, which includes the well-known taxanes like paclitaxel, functions by preventing the disassembly of microtubules. This excessive stabilization disrupts the dynamic nature required for proper spindle function, leading to mitotic arrest. patsnap.com

Microtubule Destabilizers: This group, which includes vinca (B1221190) alkaloids and colchicine (B1669291), works by inhibiting the polymerization of tubulin into microtubules. onclive.compatsnap.com This disruption prevents the formation of the mitotic spindle, thereby halting cell division. patsnap.com

Many tubulin-binding agents that target the colchicine site feature a trimethoxyphenyl moiety crucial for their interaction with tubulin. nih.gov PTC596 is structurally distinct as an amine-substituted pyrimidine (B1678525) compound that lacks this moiety yet still binds to the colchicine site. nih.gov The development of new TBAs is driven by the need to overcome challenges such as drug resistance and toxicity associated with established therapies. onclive.comnih.gov

Evolution of this compound Research Trajectory: From Initial Identification to Mechanistic Elucidation

The research trajectory of this compound began with its identification as a compound capable of inhibiting the proliferation of cancer stem cells by reducing the levels of BMI1 protein. ascopubs.orgaacrjournals.org BMI1 is a key component of the Polycomb repressive complex 1 (PRC1) and is crucial for the self-renewal of cancer stem cells, with its overexpression being linked to poor prognosis in various cancers. nih.govmdpi.comaacrjournals.org Early studies demonstrated that this compound treatment leads to the hyperphosphorylation and subsequent degradation of the BMI1 protein, resulting in the depletion of the tumor stem cell fraction. aacrjournals.orgashpublications.org

Further investigation revealed a more complex mechanism of action. It was discovered that the downregulation of BMI1 is a secondary effect. nih.govaacrjournals.org The primary mechanism of this compound is the potent inhibition of tubulin polymerization, which induces a G2-M mitotic arrest and apoptosis. nih.govaacrjournals.org Using X-ray crystallography, researchers confirmed that this compound binds directly to the colchicine site of tubulin, but through unique molecular interactions not previously observed with other agents targeting this site. nih.govaacrjournals.orgresearchgate.net

This dual mechanism of targeting both tubulin and the BMI1 pathway makes this compound a compound of significant interest. Preclinical studies have shown its broad-spectrum anticancer activity across a wide range of cancer cell lines and in various xenograft models, including challenging cancers like glioblastoma and leiomyosarcoma. nih.govaacrjournals.orgnih.gov Notably, this compound has demonstrated efficacy in a glioblastoma model where the standard-of-care agent temozolomide (B1682018) was inactive. nih.govaacrjournals.org

Significance of Investigational Compounds like this compound in Preclinical Drug Discovery

Investigational compounds such as this compound are vital to the landscape of preclinical drug discovery for several reasons. They serve as crucial tools to explore and validate novel therapeutic targets and biological pathways involved in cancer. biobostonconsulting.comals.net The study of this compound, for instance, has provided deeper insights into the interplay between microtubule dynamics and cancer stem cell biology.

The preclinical phase of drug development is a cornerstone of the entire process, designed to assess the safety, efficacy, and pharmacological properties of a new chemical entity before it can be considered for human trials. fda.govppd.com This stage involves extensive in vitro (cell-based) and in vivo (animal) testing to gather essential data on a compound's activity, toxicity, and pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug). ppd.com

The journey of a compound like this compound through preclinical research illustrates this process. By demonstrating a favorable activity profile and a distinct mechanism of action, it provides a strong rationale for advancing into clinical trials. nih.govbiobostonconsulting.com Investigational drugs that successfully navigate preclinical hurdles can lead to the development of new therapeutic strategies, potentially overcoming the limitations of existing treatments and addressing unmet needs in oncology. als.net

Preclinical Research Findings for this compound

The following table summarizes key findings from various preclinical studies on this compound, highlighting its activity across different cancer models.

Cancer TypeModel SystemKey FindingsReference
Mantle Cell Lymphoma (MCL)Cell Lines (Z-138, REC-1)Induced p53-independent mitochondrial apoptosis; effectively decreased tumor-initiating side population cells with an IC50 of 138 nM. nih.govnih.gov
Acute Myeloid Leukemia (AML)Cell Lines (MOLM-13, K562) & Xenograft ModelsInhibited cell growth with an average IC50 of 30.7 nM and induced apoptosis; prolonged survival in mouse models. medchemexpress.commedchemexpress.com
Multiple Myeloma (MM)Cell Lines (OPM-2/BTZ, KMS-11/BTZ)Demonstrated significant cytotoxicity with CC50 values ranging from 24-98 nM, even in bortezomib-resistant cells. ashpublications.org
Glioblastoma (GBM)Orthotopic Xenograft Model (U-87 MG)Showed efficacy in an orthotopic mouse model under conditions where temozolomide was inactive. nih.govaacrjournals.org
Broad-Spectrum239 Cancer Cell LinesExhibited broad-spectrum activity, inhibiting 87% (208 out of 239) of the cell lines tested with a CC50 of ≤1.2 μmol/L. nih.govaacrjournals.org
Neuroblastoma (NB)Multidrug-Resistant Cell Lines (HTLA-ER)Exerted a high cytotoxic effect on multidrug-resistant cells by triggering ferroptosis. mdpi.com

属性

IUPAC 名称

Unknown

SMILES

Unknown

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

PTC596;  PTC-596;  PTC 596.

产品来源

United States

Elucidation of Ptc596 Molecular Mechanism of Action

Direct Interaction with Tubulin Subunits

The primary molecular target of PTC596 is tubulin, the protein subunit that polymerizes to form microtubules.

This compound has been definitively shown to bind to the colchicine (B1669291) site on tubulin nih.govscientificarchives.comscientificarchives.comaacrjournals.orgnih.govrcsb.orgascopubs.orgresearchgate.netlarvol.comresearchgate.net. This binding site is a well-established target for a class of antimitotic agents that disrupt microtubule dynamics. Competition studies have demonstrated that this compound is competitive with colchicine, indicating that they share or overlap in their binding region on the tubulin heterodimer nih.govresearchgate.net. However, this compound does not compete with vinblastine, suggesting a distinct interaction profile compared to vinca (B1221190) alkaloids that bind to a different site on tubulin nih.gov.

X-ray crystallography studies have provided detailed insights into the unique structural interactions of this compound with tubulin nih.govaacrjournals.orgnih.govrcsb.orgresearchgate.net. Unlike many other colchicine-site binding agents that often contain a trimethoxyphenyl moiety, this compound is an amine-substituted pyrimidine (B1678525) compound, making it structurally distinct nih.govresearchgate.net. The crystal structure reveals that this compound binds at the interface between the α-tubulin and β-tubulin subunits of the heterodimer, positioned in close proximity to the GTP-binding site of α-tubulin rcsb.orgresearchgate.net. Specific interactions include hydrogen bonds formed with the main chain carbonyls of βAla250 and αThr179 researchgate.net. Furthermore, the phenyl ring of this compound is observed to stack between the side chains of βAsn258 and βLys352, contributing to its unique binding mode researchgate.net. This distinct binding pattern may contribute to its favorable pharmacological properties, such as the lack of peripheral neuropathy observed in clinical trials, a common side effect of some other tubulin-binding agents nih.govresearchgate.net.

Inhibition of Microtubule Polymerization Dynamics

Microtubules are dynamic protein filaments composed of αβ-tubulin heterodimers that are crucial for maintaining cell shape, facilitating cell motility, enabling intracellular transport of organelles, and orchestrating the organization and movement of chromosomes during mitosis and meiosis nih.govaacrjournals.orgaacrjournals.orgresearchgate.net. This compound functions as a direct inhibitor of microtubule polymerization, thereby disrupting these essential cellular processes olivelab.orgscientificarchives.comscientificarchives.comcaymanchem.comnih.govresearchgate.netscientificarchives.comresearchgate.net. By binding to tubulin, this compound prevents the proper assembly of tubulin heterodimers into functional microtubules, leading to a destabilization of the microtubule network scientificarchives.comascopubs.org. This inhibition of microtubule dynamics drastically alters cell viability nih.govaacrjournals.orgaacrjournals.org. Research has shown that treatment with this compound leads to a significant downregulation of multiple α- and β-tubulin genes, further supporting its impact on microtubule formation olivelab.org.

Induction of Cell Cycle Arrest

The disruption of microtubule polymerization by this compound directly impacts cell cycle progression, particularly during mitosis.

A hallmark effect of this compound is its potent induction of cell cycle arrest specifically at the G2/M phase nih.govolivelab.orgscientificarchives.comaacrjournals.orgscientificarchives.comaacrjournals.orgcaymanchem.comnih.govresearchgate.netscientificarchives.comnih.govuliege.be. This mitotic arrest is a critical event that prevents cancer cells from completing division. Studies have demonstrated that this compound induces this G2/M arrest in a p53-independent manner, highlighting its broad applicability across various cancer types irrespective of p53 status mdpi.comnih.govnih.gov. Flow cytometry analysis, often utilizing markers like phospho-histone H3 (PH3), consistently shows an accumulation of cells in mitosis following this compound treatment olivelab.orguliege.be. The increase in Cyclin B1 protein levels also serves as a key indicator of this mitotic arrest uliege.be.

An illustrative example of cell cycle distribution changes observed with this compound treatment is presented below:

Cell LineTreatment (Concentration)Time (hours)% Cells in G2/M Phase (Control)% Cells in G2/M Phase (this compound)Source
MOLM-13200 nM this compound10Decreased G1, Increased G2/MIncreased G2/M nih.gov
U-937200 nM this compound10Decreased G1, Increased G2/MIncreased G2/M nih.gov
Aspc11.0 µM this compound8, 16, 24-Enriched in mitotic processes olivelab.org
MM.1SThis compound--Induced G2/M arrest caymanchem.com
PDA Cell LinesThis compound--Induced G2/M arrest olivelab.org

The induction of G2/M arrest by this compound leads to several observable cellular phenotypes indicative of mitotic dysfunction. These include characteristic morphological features such as the breakdown of the nuclear membrane and chromatin condensation, which are hallmarks of cells arrested in mitosis nih.gov. Prolonged mitotic arrest, a direct consequence of this compound's inhibition of microtubule polymerization, ultimately triggers programmed cell death, or apoptosis, in affected cells olivelab.orgaacrjournals.orgresearchgate.net. In certain contexts, particularly in p53-mutated cells, prolonged mitotic arrest induced by tubulin-targeting agents can, alternatively, lead to cell cycle re-entry and subsequent polyploidization through a process known as endoreduplication olivelab.org.

Biological Targets, Pathways, and Downstream Effects of Ptc596

Modulation of B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) Protein Levels and Function

A primary focus of research on PTC596 has been its interaction with the BMI1 protein, a core component of the Polycomb Repressive Complex 1 (PRC1).

This compound was originally identified through its capacity to inhibit the proliferation of cancer stem cells that express the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI1) protein. nih.govascopubs.org It was developed as a novel small-molecule inhibitor of BMI1 expression and has been investigated for its potential in treating various malignancies, including mantle cell lymphoma and acute myeloid leukemia (AML). nih.govmedchemexpress.com Preclinical studies demonstrated that this compound could reduce the number of cancer stem cells and slow the growth of tumor xenografts. ascopubs.org The compound was shown to potently inhibit the growth of AML cell lines with an average IC50 of 30.7 nM. medchemexpress.com

While initially identified as a direct BMI1 inhibitor, more recent research has elucidated that the downregulation of BMI1 protein levels is a secondary effect of this compound's primary mechanism of action. nih.govresearchgate.netnih.gov this compound is a potent tubulin-binding agent that inhibits microtubule polymerization. nih.govashpublications.orgnih.gov This disruption of microtubule dynamics leads to a strong induction of G2/M mitotic arrest in cancer cells. nih.govashpublications.orgnih.gov It has been established that during mitosis, BMI1 naturally becomes hyperphosphorylated and dissociates from chromatin. researchgate.netnih.gov Therefore, the reduction in BMI1 protein levels observed after this compound treatment is considered an indirect consequence of the compound inducing a prolonged halt in the mitotic phase of the cell cycle. researchgate.netnih.gov

Table 1: Effects of this compound on BMI1 and Cell Cycle

Cell LineConcentrationObservationReference
MOLM-13 (AML)≥110 nMReduced protein levels of BMI-1 and ubiquitinated histone H2A. nih.gov
MOLM-13 (AML)200 nMAccumulation of cells in G2/M phase after 10 hours. nih.gov
U-937 (AML)200 nMp53-independent G2/M arrest. nih.gov
Multiple Myeloma (MM) Cell LinesNot SpecifiedReduced levels of BMI1 protein and uH2A. ashpublications.org

Impact on Anti-Apoptotic Proteins

This compound also modulates the expression of key proteins in the BCL-2 family, which are critical regulators of the intrinsic apoptotic pathway.

A significant downstream effect of this compound is the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). nih.govmedchemexpress.comnih.gov Studies in acute myeloid leukemia and mantle cell lymphoma cells have shown that this compound decreases MCL-1 protein levels in a dose-dependent manner. nih.govnih.gov This reduction occurs at the post-transcriptional level, as this compound treatment does not affect MCL-1 mRNA expression. nih.govmdpi.com The mechanism involves the proteasome pathway, as proteasome inhibitors can reverse the this compound-mediated downregulation of MCL-1. mdpi.com The decrease in MCL-1 levels is a key step in the induction of mitochondrial apoptosis by this compound. nih.govmedchemexpress.commdpi.com

In contrast to its marked effect on MCL-1, this compound does not appear to significantly alter the protein levels of other key anti-apoptotic BCL-2 family members. In studies using AML cell lines, treatment with this compound did not cause significant changes in the levels of BCL-2 or BCL-XL. nih.gov Similarly, in neuroblastoma cell lines, this compound treatment, either alone or in combination with other agents, did not alter BCL-2 protein expression. mdpi.com This indicates a degree of selectivity in this compound's impact on the BCL-2 family of proteins, with its primary effect being the downregulation of MCL-1.

Table 2: Impact of this compound on Anti-Apoptotic Proteins

Cell LineProteinEffect of this compoundReference
MOLM-13 (AML)MCL-1Dose-dependent decrease. nih.gov
U-937 (AML)MCL-1Dose-dependent decrease. nih.gov
MOLM-13 (AML)BCL-2No significant change. nih.gov
MOLM-13 (AML)BCL-XLNo significant change. nih.gov
HTLA-230 (Neuroblastoma)Bcl-2No alteration in protein expression. mdpi.com
HTLA-ER (Neuroblastoma)Bcl-2No alteration in protein expression. mdpi.com

Effects on Histone Modifications: H2A Ubiquitination

This compound has been shown to exert significant effects on the epigenetic landscape of cancer cells, particularly through the modulation of histone modifications. A key target in this regard is the ubiquitination of histone H2A (H2Aub). In preclinical models of glioblastoma, treatment with this compound resulted in a dose-dependent and robust downregulation of H2Aub levels. mdpi.comnih.gov This reduction in H2A ubiquitination is a critical downstream effect of the compound's activity. The BMI-1/RING1 complex is responsible for H2Aub deposition, a modification that plays a role in gene silencing. nih.gov

Furthermore, the impact of this compound on histone modifications extends beyond H2A ubiquitination. Studies in glioblastoma neurospheres have demonstrated that treatment with this compound also leads to a decrease in other repressive histone marks, namely H3K27me3 and H3K9me3. mdpi.comnih.gov The reduction of these histone modifications indicates a broader perturbation of the epigenetic machinery within the cancer cells. The loss of H3K9me3, a mark associated with heterochromatin, has been linked to the disintegration of the nuclear lamina, and indeed, this compound-treated glioblastoma spheres exhibited both reduced H3K9me3 levels and a disorganized nuclear lamina. mdpi.comnih.gov In multiple myeloma (MM) cells, this compound has also been observed to reduce the levels of ubiquitinated H2A (uH2A) in a dose-dependent manner. ashpublications.org

Impact of this compound on Histone Modifications in Glioblastoma Cells
Histone ModificationEffect of this compound TreatmentAssociated Cellular Component/Process
H2A ubiquitination (H2Aub)Dose-dependent reductionGene silencing, Polycomb Repressive Complex 1 (PRC1) activity
H3K27 trimethylation (H3K27me3)Down-regulationGene silencing, Polycomb Repressive Complex 2 (PRC2) activity
H3K9 trimethylation (H3K9me3)Down-regulationHeterochromatin formation, nuclear lamina integrity

Influence on Cell Cycle Regulatory Proteins: Cyclin B1 and Securin

This compound exerts a profound influence on the cell cycle, inducing a G2/M phase arrest in cancer cells. This cell cycle blockade is mediated through the modulation of key regulatory proteins, most notably Cyclin B1 and Securin. In acute myeloid leukemia (AML) cells, treatment with this compound leads to an accumulation of cells in the G2/M phase. nih.gov This arrest is accompanied by a significant increase in the protein levels of both Cyclin B1 and Securin. nih.gov

The elevation of Cyclin B1 and Securin levels is indicative of an activated spindle assembly checkpoint, a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. By preventing the degradation of Cyclin B1 and Securin, this compound effectively stalls the cell cycle at the metaphase-to-anaphase transition. Securin is an inhibitory protein that binds to and inactivates separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together. youtube.com Similarly, the persistence of Cyclin B1-CDK1 activity prevents the activation of the anaphase-promoting complex/cyclosome (APC/C), the ubiquitin ligase that targets Securin and Cyclin B1 for degradation. youtube.com Therefore, the increased levels of these proteins are a direct cause of the observed mitotic arrest.

Interactions with Other Cellular Signaling Pathways

Recent preclinical studies have uncovered a role for this compound in the modulation of endoplasmic reticulum (ER) stress, particularly in the context of combination therapies. In multiple myeloma cells, while this compound alone has its own cytotoxic effects, its combination with the proteasome inhibitor bortezomib (B1684674) leads to a synergistic enhancement of ER stress. researchgate.net The ER is a critical organelle for protein folding and processing, and the accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a state of ER stress. youtube.com

RNA sequencing analysis of multiple myeloma cells treated with both this compound and bortezomib revealed a significant enrichment of gene ontology terms related to the endoplasmic reticulum in the overlapping upregulated genes. researchgate.net This suggests that the combination of these two agents intensifies the protein folding burden on the ER, leading to a fatal level of ER stress and subsequent apoptosis. This provides a mechanistic rationale for the observed synergistic anti-myeloma activity of this combination. researchgate.net

While direct, mechanistic studies detailing the interaction of this compound with the MYC and AKT signaling pathways are still emerging, its known effects on upstream and downstream regulators suggest an indirect influence. The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. nih.govyoutube.com this compound has been shown to induce the downregulation of the anti-apoptotic protein MCL-1 in acute myeloid leukemia and mantle cell lymphoma cells. nih.govnih.govnih.gov MCL-1 is a known downstream target of the AKT pathway, and its degradation is a key event in the induction of apoptosis. nih.gov The reduction of MCL-1 levels by this compound, therefore, suggests a potential interference with the pro-survival signals emanating from the AKT pathway.

The MYC oncoprotein is a master transcriptional regulator that drives cell proliferation and growth. umk.plresearchgate.net The activity of MYC is intricately linked with various signaling pathways, including the PI3K/AKT pathway. researchgate.net Given that this compound has been shown to impact pathways that converge on cell cycle control and apoptosis, it is plausible that it may also indirectly affect MYC-driven cellular processes. However, further research is required to elucidate the precise molecular mechanisms by which this compound may intersect with and modulate the MYC and AKT signaling networks.

Gene expression profiling and epigenetic analyses in various preclinical models have provided valuable insights into the molecular mechanisms underlying the anti-cancer activity of this compound. In multiple myeloma, RNA sequencing (RNA-seq) analysis of cells treated with this compound, both alone and in combination with bortezomib, revealed a significant repression of gene sets related to the cell cycle. ashpublications.org When used in combination, there was a notable enrichment of gene sets associated with apoptosis. ashpublications.org These findings align with the observed G2/M arrest and induction of apoptosis in treated cells.

In glioblastoma models, molecular analyses have indicated that this compound can impact the expression of genes regulated by the Polycomb Repressive Complex (PRC). As previously mentioned, this compound reduces levels of H2A ubiquitination and H3K27 trimethylation, both of which are key epigenetic marks deposited by PRC1 and PRC2, respectively, to silence gene expression. mdpi.comnih.gov This suggests that this compound can lead to a reprogramming of the epigenetic landscape and alter the expression of genes critical for cancer cell self-renewal and differentiation. The integration of gene expression data with epigenetic analyses continues to be a crucial area of investigation to fully delineate the therapeutic effects of this compound. researchgate.netnih.govnih.gov

Targeting Cancer Stem Cells (CSCs) with this compound

A primary and defining characteristic of this compound is its ability to target cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells that possess self-renewal capabilities and are thought to be responsible for tumor initiation, progression, and resistance to conventional therapies. mdpi.com this compound was initially identified for its capacity to inhibit the proliferation of CSCs that express the B-cell–specific Moloney murine leukemia virus insertion site 1 (BMI1) protein. nih.gov

BMI1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and is essential for the self-renewal and maintenance of CSCs in a variety of cancers. ashpublications.orgasco.org Elevated levels of BMI1 are often associated with a more aggressive tumor phenotype and a poor prognosis. asco.org Preclinical studies have consistently demonstrated that this compound reduces the protein levels of BMI1, leading to a depletion of the CSC population. asco.orgresearchgate.net This effect has been observed in various cancer models, including glioblastoma, acute myeloid leukemia, and mantle cell lymphoma. mdpi.comashpublications.orgasco.org The targeting of the BMI1 pathway in CSCs represents a novel therapeutic strategy, and this compound is a first-in-class molecule designed to exploit this vulnerability. researchgate.net

Preclinical Models Investigating this compound's Effect on Cancer Stem Cells
Cancer TypePreclinical ModelKey Findings
GlioblastomaPatient-derived neurospheres, orthotopic xenograftsInhibited cell proliferation and induced apoptosis in DIPG subtypes. asco.org
Acute Myeloid Leukemia (AML)Patient-derived CD34+CD38low/- stem/progenitor cellsEffectively killed AML stem/progenitor cells. nih.gov
Mantle Cell Lymphoma (MCL)Tumor-initiating side population MCL cellsEffectively decreased BMI-1-expressing and tumor-initiating cells. ashpublications.org
Medulloblastoma (Group 3)Primary and recurrent tumor cellsDecreased cell proliferation and self-renewal capacity. asco.org

Preclinical Efficacy Studies of Ptc596 in in Vitro and in Vivo Models

Broad-Spectrum Anticancer Activity Across Diverse Cancer Cell Lines

PTC596 has exhibited broad-spectrum antiproliferative activity in comprehensive in vitro studies. In an evaluation across 239 diverse cancer cell lines, this compound demonstrated inhibitory effects on 208 (87%) of these lines, achieving a concentration resulting in a 50% decrease in cell viability (CC50) of ≤1.2 μmol/L. nih.gov This indicates its widespread activity against various tumor types, encompassing both solid tumors and hematologic cancers. scientificarchives.com Lymphoma, bladder, and thyroid cancer cell lines were identified as the least responsive among those tested. nih.gov

Efficacy in Specific Preclinical Cancer Models

In preclinical models of leiomyosarcoma (LMS), this compound has shown efficacy as a monotherapy and in combination with standard chemotherapeutics. Studies in mouse models of leiomyosarcoma demonstrated that this compound delayed tumor growth when administered alone. nih.govnih.govaacrjournals.orgresearchgate.netaacrjournals.org Furthermore, this compound significantly enhanced the activity of established chemotherapeutic agents such as gemcitabine, doxorubicin/doxil, and dacarbazine (B1669748) (DTIC) in these models. aacrjournals.org Preclinical studies specifically highlighted a synergistic antitumor effect when this compound was combined with DTIC in cell-line xenograft models of LMS. ascopubs.org

This compound has demonstrated significant preclinical efficacy in models of aggressive brain tumors, including glioblastoma (GBM) and diffuse intrinsic pontine glioma (DIPG). In mouse models of glioblastoma, this compound exhibited efficacy as a monotherapy and in combination regimens. nih.govnih.govaacrjournals.org Notably, this compound proved effective in an orthotopic model of glioblastoma even under conditions where temozolomide (B1682018), a standard chemotherapy, was inactive. nih.govnih.govaacrjournals.orgresearchgate.net

For pediatric brain tumors, this compound has shown promising results. In patient-derived neurospheres from DIPG, this compound selectively inhibited cell proliferation and induced apoptosis at nanomolar concentrations across all DIPG subtypes. asco.orgascopubs.org Similarly, pediatric patient-derived high-grade glioma (HGG) cells treated with this compound exhibited sustained suppression of cell growth at nanomolar concentrations. In vivo, these studies translated to tumor growth inhibition in patient-derived orthotopic xenograft mouse models. asco.orgascopubs.org Furthermore, in models of Group 3 medulloblastoma (MB), nanomolar concentrations of this compound led to decreased cell proliferation and self-renewal capacity in vitro. Subsequent in vivo investigations combining this compound with radiochemotherapy resulted in a significant reduction in tumor burden and extended animal survival times compared to single-treatment cohorts. asco.orgascopubs.org

In preclinical models of multiple myeloma (MM), this compound has shown potent activity. It induced significant cytotoxicity across all tested MM cell lines, including those resistant to bortezomib (B1684674), with CC50 values ranging from 24 to 98 nM. ashpublications.orgresearchgate.net this compound also effectively suppressed cell proliferation even when MM cell lines were co-cultured with bone marrow stromal cells (BMSCs), which often confer drug resistance. ashpublications.orgresearchgate.net

Oral administration of this compound significantly inhibited the growth of MM.1S tumors in immunodeficient mice and improved the survival of the treated animals. ashpublications.orgresearchgate.net The combination of this compound with bortezomib further significantly reduced MM.1S tumor growth and prolonged host survival. ashpublications.org In the 5TGM.1 in vivo model, this compound treatment led to a complete eradication of multiple myeloma. nih.govuliege.be Mechanistically, this compound's anti-MM activity is linked to mitotic arrest and the loss of myeloid cell leukemia-1 (MCL-1). nih.govuliege.be

Table 1: Preclinical Efficacy of this compound in Multiple Myeloma Cell Lines

Cell Line TypeEfficacy MeasureResult (CC50/IC50)Reference
MM Cell Lines (including Bortezomib-resistant)Cytotoxicity (CC50)24-98 nM ashpublications.orgresearchgate.net

This compound has demonstrated robust preclinical activities against acute myeloid leukemia (AML). In vitro, this compound exhibited dose- and time-dependent anti-proliferative and cytotoxic (apoptotic) activities across various AML cell lines, with an average IC50 value of 30.7 ± 4.1 nM. aacrjournals.org Notably, this compound induced apoptosis in AML cells irrespective of their p53 status. aacrjournals.org

In vivo, this compound showed efficacy in both xenograft (K562) and syngeneic (L210) mouse models, significantly delaying the enlargement of implanted tumors and prolonging the survival of treated mice. aacrjournals.org It has been reported that this compound selectively induces the death of AML stem/progenitor cells while largely sparing normal hematopoietic cells. researchgate.net Furthermore, in a xenograft assay using a human CALM-AF10 cell line, this compound treatment significantly prolonged the survival of mice. biorxiv.org

Table 2: Preclinical Efficacy of this compound in Acute Myeloid Leukemia Cell Lines

Cell Line TypeEfficacy MeasureResult (IC50)Reference
AML Cell LinesAnti-proliferative/Cytotoxic Activity (IC50)30.7 ± 4.1 nM aacrjournals.org
MOLM-13Proliferation Inhibition (IC50)22.4 nM caymanchem.com

Preclinical studies have also investigated the efficacy of this compound in mantle cell lymphoma (MCL). This compound induces cytotoxicity in MCL cell lines, with EC50 values ranging from 68 to 340 nM. selleckchem.com The compound has been shown to induce mitochondrial apoptosis in BMI-1-expressing MCL cells in a p53-independent manner. selleckchem.com Additionally, this compound decreased MCL-1 expression levels and was observed to antagonize the ibrutinib-induced increase in MCL-1 expression, leading to synergistic apoptosis induction in MCL cells. researchgate.net

Table 3: Preclinical Efficacy of this compound in Mantle Cell Lymphoma Cell Lines

Cell Line TypeEfficacy MeasureResult (EC50/IC50)Reference
MCL Cell LinesCytotoxicity (EC50)68-340 nM selleckchem.com
Rec-1Proliferation Inhibition (IC50)136 nM caymanchem.com
Rec-1Side Population Cell Reduction (IC50)138 nM caymanchem.com

Overcoming Drug Resistance in Preclinical Contexts

Targeting Bortezomib-Resistant Multiple Myeloma Cells

This compound has demonstrated significant preclinical efficacy in targeting multiple myeloma (MM), including cell lines that have developed resistance to bortezomib, a commonly used proteasome inhibitor. In in vitro studies, this compound exhibited substantial cytotoxicity across all tested MM cell lines, notably including bortezomib-resistant variants such as OPM-2/BTZ and KMS-11/BTZ. The compound showed half-maximal cytotoxic concentration (CC50) values ranging from 24 to 98 nM in these resistant cell lines. nih.govwikidata.org

Multiple Myeloma Cell LineBortezomib Resistance StatusThis compound CC50 (nM)
OPM-2/BTZResistant24-98
KMS-11/BTZResistant24-98
Other MM cell linesVarious24-98

Beyond direct cytotoxicity, this compound also demonstrated the ability to suppress cell proliferation in MM cell lines when co-cultured with bone marrow stromal cells (BMSCs), which are known to contribute to MM cell survival and drug resistance in the bone marrow microenvironment. nih.govwikidata.org Mechanistically, this compound treatment led to a dose-dependent reduction in BMI1 protein levels and ubiquitinated H2A (uH2A). nih.govwikidata.org This reduction in BMI1, an oncoprotein crucial for MM cell progression, survival, and drug resistance, is an indirect consequence of this compound's primary action as a tubulin-binding agent, which induces G2/M cell cycle arrest and subsequent apoptosis. nih.govmdpi.comciteab.comwikipedia.orgwikidata.orgnih.gov

In in vivo studies utilizing an MM.1S subcutaneous xenograft model in immunodeficient mice, oral administration of this compound twice weekly for three weeks significantly inhibited tumor growth and improved the survival rate of the mice compared to vehicle-treated controls (p=0.0021). nih.govwikidata.org The therapeutic potential of this compound was further enhanced when combined with bortezomib. Oral administration of this compound alongside subcutaneous injection of bortezomib twice a week for five weeks resulted in a remarkable reduction in MM.1S tumor growth, surpassing the effects of either single treatment (p<0.0001 vs. control, p=0.0003 vs. This compound, p=0.0104 vs. bortezomib). nih.govwikidata.org Gene expression analysis of MM.1S cells treated with the combination therapy revealed repression of gene sets associated with the cell cycle and enrichment of gene sets related to apoptosis. nih.govwikidata.org Furthermore, this compound was observed to enhance endoplasmic reticulum stress induced by bortezomib, contributing to the underlying mechanism of action for this combination therapy. mdpi.com These findings collectively highlight this compound, both as a monotherapy and in combination with proteasome inhibitors, as a promising therapeutic option for multiple myeloma. nih.govmdpi.comwikidata.org

Modulation of Multidrug Resistance in Neuroblastoma Models

Neuroblastoma (NB), a pediatric cancer, often presents with high-risk forms characterized by cancer relapse and the acquisition of drug resistance. tocris.comwikipedia.orgguidetopharmacology.org A significant factor contributing to chemoresistance in NB is the enhancement of the antioxidant response in cancer cells, particularly after long-term therapy with anticancer drugs that exert their cytotoxic effects by inducing oxidative stress. tocris.comwikipedia.orgguidetopharmacology.org

To address this challenge, researchers investigated this compound in an in vitro model of multidrug-resistant (MDR) neuroblastoma cells. These MDR NB cells are characterized by elevated levels of glutathione (B108866) (GSH), overexpression of the oncoprotein BMI-1, and the presence of a mutant P53 protein. tocris.comwikipedia.orgguidetopharmacology.org this compound, acting as an inhibitor of BMI-1, demonstrated a potent cytotoxic effect on these MDR NB cells. tocris.comwikipedia.orgguidetopharmacology.org Beyond its direct cytotoxic effects, this compound, either alone or in combination with PRIMA-1MET (a compound that reactivates mutant P53) and etoposide (B1684455), significantly modulated key cellular processes associated with multidrug resistance. It markedly reduced the expression of epithelial-mesenchymal transition proteins and limited the clonogenic potential and cancer stemness of the MDR cells. tocris.comwikipedia.orgguidetopharmacology.org Critically, this compound also significantly reduced GSH levels, increased peroxide production, and stimulated lipid peroxidation. tocris.comwikipedia.orgguidetopharmacology.org These effects are indicative of oxidative stress and are central to the induction of a specific form of programmed cell death. tocris.comwikipedia.orgguidetopharmacology.org

Ferroptosis Induction as a Mechanism to Fight Chemoresistance

The observed modulation of cellular redox state by this compound in multidrug-resistant neuroblastoma cells pointed towards the induction of ferroptosis as a key mechanism to overcome chemoresistance. tocris.comwikipedia.orgguidetopharmacology.orgcenmed.com Ferroptosis is a distinct, iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. tocris.comwikipedia.orgguidetopharmacology.org

This compound's ability to significantly reduce glutathione (GSH) levels is crucial in this process. GSH is a master antioxidant, and its depletion compromises the cell's ability to neutralize reactive oxygen species, leading to increased oxidative stress. fishersci.attocris.comwikipedia.orgguidetopharmacology.org This, coupled with increased peroxide production and stimulated lipid peroxidation, creates an environment conducive to ferroptosis. tocris.comwikipedia.orgguidetopharmacology.org The hypothesis of ferroptosis induction was further supported by experiments where ferroptosis-inhibitory agents, such as ferrostatin-1 or liproxstatin-1, and ferroptosis-inducing compounds, like RSL3 or erastin, were used in conjunction with this compound. wikipedia.org These studies confirmed that this compound exerts its cytotoxic effect on MDR NB cells by triggering ferroptosis. wikipedia.orgcenmed.com Therefore, the findings suggest that this compound, by inhibiting BMI-1 and subsequently triggering ferroptosis, represents a promising strategy to combat chemoresistance in neuroblastoma and potentially other cancers. tocris.comwikipedia.orgguidetopharmacology.orgcenmed.comfishersci.ca

Pharmacological and Pharmacodynamic Characterization of Ptc596 in Preclinical Models

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The ADME profile of PTC596 has been thoroughly evaluated in preclinical animal models, demonstrating favorable properties that support its oral administration and systemic distribution.

Oral Bioavailability in Animal Models

This compound exhibits high oral bioavailability across various animal models, enabling its administration as a simple oral suspension formulation wikipedia.orgnih.gov. In athymic nude mice, oral administration of this compound at a dose of 10 mg/kg resulted in a maximum plasma concentration (Cmax) of 1,156 ng/mL and an area under the curve (AUC) of 19,252 hour*ng/mL wikipedia.org. Furthermore, dose-normalized absolute oral bioavailability (F%) was observed to be greater than 79% in rats following a single 10 mg/kg dose and 66% in cynomolgus monkeys at 2 mg/kg nih.gov.

Table 1: Oral Bioavailability of this compound in Preclinical Animal Models

Animal ModelDose (mg/kg)Cmax (ng/mL)AUC (hour*ng/mL)Absolute Oral Bioavailability (F%)Citation
Athymic Nude Mice101,15619,252Not specified wikipedia.org
Rats10Not specifiedNot specified>79% nih.gov
Cynomolgus Monkeys2Not specifiedNot specified66% nih.gov

Blood-Brain Barrier Penetration in Preclinical Studies

A significant pharmacological property of this compound is its ability to readily cross the blood-brain barrier (BBB) wikipedia.orgnih.govnih.gov. This characteristic is crucial for its potential application in treating central nervous system (CNS) cancers, including glioblastoma (GBM) and diffuse intrinsic pontine glioma (DIPG) wikipedia.orgnih.govmims.com. Preclinical studies, including efficacy demonstrations in orthotopic mouse models of human GBM, provide evidence of its distribution into the CNS wikipedia.orgnih.gov.

Biodistribution to Tumors in Animal Models

This compound demonstrates effective biodistribution into tumors in mouse models wikipedia.orgnih.govwikipedia.org. This favorable biodistribution, coupled with a long circulating half-life, contributes to its compelling pharmacological properties wikipedia.orgnih.govwikipedia.org. Specifically, studies in models of pancreatic ductal adenocarcinoma have shown effective delivery of this compound to pancreatic tumor tissues wikipedia.org.

Preclinical Pharmacokinetic-Pharmacodynamic Relationships

The pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound has been extensively investigated to understand its efficacy in preclinical models wikipedia.orgnih.govwikipedia.orgwikipedia.org. This compound is an orally bioavailable small molecule that binds to the colchicine (B1669291) site of tubulin, a well-established target for cancer treatment wikipedia.orgnih.govnih.govwikipedia.orgwikipedia.org. Its binding to tubulin involves unique key interactions, distinguishing it from other colchicine-site binding agents wikipedia.orgnih.govnih.govwikipedia.orgwikipedia.org.

The mechanism of action involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule formation wikipedia.orgnih.govguidetopharmacology.org. This disruption results in the arrest of cancer cells in the G2/M mitotic phase and subsequently induces apoptosis wikipedia.orgnih.govwikipedia.org. Preclinical studies have shown that this compound exhibits broad-spectrum anticancer activity as a monotherapy and demonstrates additive or synergistic efficacy when combined with other agents in mouse models of leiomyosarcomas and glioblastoma wikipedia.orgnih.govwikipedia.orgwikipedia.org. The efficacy of this compound in these models, particularly in orthotopic glioblastoma models where temozolomide (B1682018) was inactive, highlights its potent pharmacodynamic effects wikipedia.orgnih.gov. Plasma exposures achieved in early clinical trials in patients with advanced solid tumors were observed to exceed the concentrations predicted to be efficacious based on these preclinical in vitro and in vivo models wikipedia.orgciteab.com.

Dose Optimization Studies in Animal Models

Preclinical dose optimization studies were conducted to establish effective and tolerable dosing regimens for this compound in animal models wikipedia.orgnih.govfishersci.no. These studies aimed to correlate drug exposure with observed antitumor efficacy.

In mouse models, a regimen of 12.5 mg/kg administered orally twice per week (BIW) was supported by pharmacokinetic studies demonstrating high bioavailability wikipedia.orgnih.gov. It was estimated that the Cmax associated with 12.5 mg/kg would be approximately 1,445 ng/mL, based on linear exposure increase from a 10 mg/kg dose wikipedia.org. The efficacy of this compound was found to correlate with Cmax in these dose optimization studies nih.gov. More frequent dosing, such as every other day (QOD) or three times per week (TIW), did not significantly improve the response compared to the twice-per-week regimen nih.gov.

In subcutaneous patient-derived D-09–0500 MG human glioblastoma xenograft models, this compound monotherapy (12 mg/kg, orally, twice per week) significantly delayed tumor growth, increasing the median time for tumors to reach 1,000 mm³ from 10.6 days in vehicle-dosed mice to 37.8 days (a 257% increase) wikipedia.org. In another study using subcutaneous U-87 MG human glioblastoma xenografts, this compound monotherapy (12.5 mg/kg, BIW, 12 doses) resulted in the median time to 1,000 mm³ being 145.5 days, a 682% increase over vehicle-dosed mice (median time 18.6 days) nih.gov. Similar efficacy was observed in leiomyosarcoma models, where this compound significantly delayed tumor growth wikipedia.org.

Table 2: Representative Dose Optimization Study Results in Mouse Xenograft Models

Tumor ModelThis compound Regimen (Oral)Median Time to 1000 mm³ (days)Increase over Vehicle (%)Citation
D-09–0500 MG GBM Xenograft12 mg/kg, BIW37.8257 wikipedia.org
U-87 MG GBM Xenograft12.5 mg/kg, BIW (12 doses)145.5682 nih.gov

Non-P-glycoprotein Substrate Nature in Preclinical Observations

A key distinguishing feature of this compound, observed in preclinical studies, is its non-P-glycoprotein (P-gp) substrate nature wikipedia.orgnih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org. P-gp is an efflux transporter that can pump many anticancer drugs out of cancer cells, leading to multidrug resistance and limiting drug distribution to certain organs, notably the brain nih.govciteab.com.

The fact that this compound is not a P-gp substrate implies several advantages:

Higher Intracellular Bioavailability : It is expected to achieve higher intracellular drug concentrations within cancer cells, potentially overcoming P-gp-mediated resistance mechanisms nih.govguidetopharmacology.org. Preclinical observations confirm its ability to kill cancer cells that overexpress P-gp wikipedia.org.

Enhanced CNS Penetration : Its non-P-gp substrate status contributes significantly to its ability to readily cross the blood-brain barrier, making it an attractive candidate for treating brain tumors and other neuro-oncological indications, where many conventional tubulin-binding agents are limited by P-gp efflux wikipedia.orgnih.govnih.govciteab.com.

This property underscores this compound's potential to address unmet medical needs in cancers characterized by P-gp overexpression or those requiring effective CNS penetration.

Advanced Research Methodologies and Analytical Approaches for Ptc596 Studies

Structural Biology Techniques

X-ray Crystallography for Ligand-Target Complex Elucidation

X-ray crystallography is a pivotal technique used to determine the three-dimensional structure of proteins and their complexes with small molecules, providing atomic-level insights into ligand-target interactions. For PTC596, X-ray crystallography has been crucial in identifying its precise binding site on tubulin. Studies have revealed that this compound binds to the colchicine (B1669291) site of tubulin, exhibiting unique key interactions nih.govaacrjournals.orgresearchgate.netaacrjournals.org.

Specifically, the co-crystal structure of this compound bound to a complex comprising two αβ-tubulin heterodimers, one stathmin-like domain of RB3 (RB3-SLD), and one tubulin tyrosine ligase (TTL; the T2R-TTL complex) has been determined. This structural analysis showed that this compound occupies the colchicine site, which is located at the interface of the tubulin monomers within the heterodimer and is directly adjacent to the GTP-binding site of α-tubulin aacrjournals.org. This detailed structural information is vital for understanding how this compound disrupts microtubule assembly and contributes to its distinct pharmacological profile compared to other tubulin-binding agents aacrjournals.orgnih.gov.

Cellular and Molecular Biology Assays

A range of cellular and molecular biology assays are routinely employed to characterize the effects of this compound on cell proliferation, viability, cell cycle progression, apoptosis, protein expression, and gene regulation.

Cell Proliferation and Viability Assays (e.g., MTS, BrdU ELISA, CC50/EC50 Determination)

Cell proliferation and viability assays are fundamental for assessing the cytotoxic and growth-inhibitory effects of this compound on various cancer cell lines.

MTS Assay : The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a colorimetric method widely used to quantify cell viability and proliferation. Studies on this compound have frequently utilized MTS assays to determine its cytotoxicity across numerous tumor cell lines. For instance, this compound induced significant cytotoxicity in multiple myeloma (MM) cell lines, including bortezomib-resistant lines like KMS-11/BTZ and OPM-2/BTZ, with concentrations required to inhibit cell viability by 50% (CC50) ranging from 25 to 100 nM nih.govresearchgate.net. In a broader panel of 239 cancer cell lines, this compound demonstrated broad-spectrum activity, inhibiting 87% of the tested lines with a CC50 ≤ 1.2 μmol/L nih.gov.

BrdU ELISA Assay : The Bromodeoxyuridine (BrdU) ELISA assay measures DNA synthesis as an indicator of cell proliferation. This assay has been used to evaluate the efficacy of this compound in inhibiting the proliferation of MM cells, even when co-cultured with bone marrow stromal cells (BMSCs), which typically support MM cell growth nih.govresearchgate.net.

CC50/EC50 Determination : The concentration that causes 50% cell cytotoxicity (CC50) or 50% effective concentration (EC50) is a key metric derived from these assays. This compound has shown EC50 values ranging from 30 to 200 nM in various tumor cell lines nih.govresearchgate.net. For acute myeloid leukemia (AML) cell lines, the IC50 values (concentration at which cell growth is inhibited by 50%) were reported as 30.7 ± 4.1 nM, and for acute lymphoblastic leukemia (ALL) cell lines, 37.7 ± 8.0 nM (at 48 hours of exposure) aacrjournals.org. In mantle cell lymphoma (MCL) cell lines, IC50 values ranged from 68 to 340 nM selleckchem.comashpublications.orgselleckchem.com.

Table 1: Representative EC50/IC50 Values for this compound in Various Cancer Cell Lines

Cancer TypeCell Line(s)Assay MethodEC50/IC50 Range (nM)Reference(s)
Multiple Myeloma (MM)MM.1S, H929, RPMI8226, U266, KMS-11, OPM-2MTS25–100 nih.govashpublications.org
Various Tumor Cell LinesBroad panel (239 lines)CellTiter-Glo≤1200 nih.gov
Acute Myeloid Leukemia (AML)MOLM-13, OCI-AML3, U-937, MV4-11, MOLM-14, HL60Not specified30.7 ± 4.1 aacrjournals.org
Acute Lymphoblastic Leukemia (ALL)Reh, NALM6, MOLT-4Not specified37.7 ± 8.0 aacrjournals.org
Mantle Cell Lymphoma (MCL)8 MCL cell linesNot specified68–340 selleckchem.comashpublications.orgselleckchem.com

Flow Cytometry for Cell Cycle Analysis and Apoptosis Detection (e.g., Annexin-V, Histone H3 phosphorylation)

Flow cytometry is a powerful tool for analyzing cell cycle distribution and detecting apoptotic events.

Cell Cycle Analysis : this compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including MM cells and pancreatic ductal adenocarcinoma (PDA) cells nih.govnih.govresearchgate.netolivelab.orgresearchgate.netnih.govnih.gov. This arrest is consistent with its role as a microtubule polymerization inhibitor nih.govscientificarchives.comolivelab.org. Methods include BrdU flow cytometry assays to detect cell cycle progression and 7-AAD staining to analyze DNA content ashpublications.orgolivelab.org.

Apoptosis Detection : this compound induces apoptotic cell death in cancer cells nih.govresearchgate.netolivelab.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.net. This is commonly detected using:

Annexin (B1180172) V Staining : Annexin V-FITC dye binding assays are used to identify cells undergoing early apoptosis by detecting phosphatidylserine (B164497) externalization on the cell surface ashpublications.orgresearchgate.netnih.govmdpi.comresearchgate.netnih.gov. This compound has been shown to increase annexin V-positive cells in Caki, HeLa, A549, MM, MCL, and primary AML cells ashpublications.orgresearchgate.netnih.govmdpi.comresearchgate.netnih.gov.

Histone H3 Phosphorylation : Phosphorylation of Histone H3 (e.g., at Serine 28 or Serine 10) is a marker of mitotic activity and is often assessed by flow cytometry to confirm mitotic arrest olivelab.orgresearchgate.netambeed.cnuliege.bemdpi.comresearchgate.net. This compound treatment leads to an accumulation of cells with increased phospho-histone H3 (PH3) levels, indicating mitotic arrest olivelab.orgresearchgate.netambeed.cn.

Caspase Activation and DNA Fragmentation : Further apoptotic events, such as caspase-3 activation (measured by DEVDase activity) and DNA fragmentation, have also been observed following this compound treatment, confirming caspase-dependent apoptosis olivelab.orgnih.govmdpi.comresearchgate.netnih.govresearchgate.net.

Western Blotting for Protein Expression and Modification Analysis

Western blotting is an essential technique for analyzing protein expression levels, post-translational modifications (like phosphorylation), and protein cleavage in response to this compound treatment.

Tubulin Polymerization : Western blotting is used to analyze the ratio of soluble (free) tubulin to polymerized (microtubule) tubulin. Studies have shown that this compound treatment leads to a decrease in polymerized tubulin and an increase in soluble tubulin, consistent with its mechanism as a microtubule polymerization inhibitor nih.govresearchgate.net.

BMI1 and uH2A Levels : this compound was initially recognized for its ability to reduce BMI1 protein levels and ubiquitination of histone H2A (uH2A), which is a marker of Polycomb Repressive Complex 1 (PRC1) activity nih.govashpublications.orgnih.govaacrjournals.org. Western blotting confirmed that this compound reduces BMI1 levels in a dose-dependent manner, often through hyperphosphorylation leading to its degradation nih.govashpublications.orgresearchgate.net.

Cell Cycle and Apoptosis-Related Proteins : Western blotting is frequently used to monitor changes in proteins involved in cell cycle regulation (e.g., Cyclin B1) and apoptosis pathways. For instance, this compound treatment can lead to increased Cyclin B1 levels, indicative of mitotic arrest uliege.be. Furthermore, this compound has been shown to reduce anti-apoptotic protein MCL-1 levels and induce cleavage of caspases (e.g., caspase-3) and PARP, confirming the induction of apoptosis ashpublications.orgselleckchem.comselleckchem.comnih.govresearchgate.netresearchgate.net. BAX conformational changes, indicative of mitochondrial apoptosis, are also assessed nih.govnih.govresearchgate.net.

RNA Sequencing and ChIP Sequencing for Transcriptomic and Epigenetic Profiling

Advanced sequencing techniques provide comprehensive insights into the global transcriptional and epigenetic changes induced by this compound.

RNA Sequencing (RNA-seq) : RNA-seq is used to analyze the global transcriptional profiles in cells treated with this compound. This technique can reveal changes in gene expression related to specific pathways. For example, RNA-seq analysis of MM cells treated with this compound alone or in combination with bortezomib (B1684674) revealed negative enrichment of cell cycle-related gene sets and positive enrichment of apoptosis-related gene sets nih.govashpublications.orgresearchgate.netnih.gov. In pancreatic ductal adenocarcinoma (PDA) cells, RNA-seq showed that genes differentially expressed after this compound treatment were strongly enriched in mitotic processes and depleted in S-phase or G1/S transition processes olivelab.org. RNA-seq can also identify broader pathway alterations, such as the significant enrichment of endoplasmic reticulum (ER)-related gene ontology terms when this compound is combined with bortezomib nih.gov.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) : ChIP-seq is used to identify the genomic locations of protein-DNA interactions, such as transcription factor binding sites or histone modifications, providing insights into epigenetic regulation. While direct detailed findings of ChIP-seq for this compound are less extensively reported in the provided snippets, studies indicate that ongoing ChIP-seq analysis is being conducted to reveal direct targets of BMI1 in MM cells, particularly given this compound's initial identification as a BMI1 modulator ashpublications.orgresearchgate.netcancer.gov. This technique would be critical for understanding how this compound indirectly affects chromatin states through its primary action on tubulin and subsequent impact on proteins like BMI1.

Clonogenic Assays for Stemness Assessment

Clonogenic assays serve as a quantitative in vitro technique to evaluate the capacity of a single cell to proliferate and form a large colony through clonal expansion. These assays are considered sensitive indicators for assessing undifferentiated cancer stem cells (CSCs) springernature.com. Research into this compound has utilized clonogenic assays to demonstrate its significant impact on cancer stemness. Specifically, this compound has been shown to markedly reduce the clonogenic potential and cancer stemness of multidrug-resistant (MDR) neuroblastoma (NB) cells mdpi.comnih.govsciprofiles.comnih.govresearchgate.netresearchgate.netresearchgate.net. In studies involving HTLA-230 and HTLA-ER neuroblastoma cell lines, treatment with 35 nM this compound for 72 hours, either alone or in combination with PRIMA-1MET and etoposide (B1684455), substantially inhibited the cells' ability to form colonies mdpi.com. This effect is consistent with findings that this compound selectively diminishes the level of functional BMI1 protein, leading to the depletion of the tumor stem cell fraction researchgate.netaacrjournals.org. Furthermore, in vitro studies have indicated that this compound preferentially targets cancer stem cells that exhibit resistance to chemotherapy onclive.com.

Biochemical Assays for Target Engagement and Pathway Activity

Biochemical assays are critical tools for understanding how a compound interacts with its molecular targets and modulates specific cellular pathways. For this compound, these assays have been instrumental in revealing its influence on oxidative stress and lipid metabolism.

Enzymatic Assays (e.g., GPX4 Activity)

While direct enzymatic assays specifically measuring GPX4 activity modulation by this compound are not extensively detailed, research indicates that this compound influences pathways intrinsically linked to GPX4 function. This compound has been shown to significantly reduce glutathione (B108866) (GSH) levels and stimulate lipid peroxidation, which are key indicators of ferroptosis induction mdpi.comnih.govsciprofiles.comnih.govresearchgate.netresearchgate.netresearchgate.netlarvol.comlarvol.com. Glutathione peroxidase 4 (GPX4) is a crucial enzyme in the defense against lipid peroxidation, and its activity is dependent on GSH. The observed depletion of GSH and increase in lipid peroxidation by this compound suggest an indirect impact on the cellular redox balance that GPX4 helps maintain.

Measurement of Reactive Oxygen Species and Lipid Peroxidation (e.g., GSH levels, peroxide production)

This compound has been demonstrated to significantly alter the levels of reactive oxygen species (ROS) and lipid peroxidation markers within cancer cells. Studies in neuroblastoma cells (HTLA-230 and HTLA-ER) revealed that this compound, when administered alone or in combination with PRIMA-1MET and etoposide, led to a notable reduction in GSH levels and an increase in peroxide production, alongside stimulated lipid peroxidation, ultimately inducing ferroptosis mdpi.comnih.govsciprofiles.comnih.govresearchgate.netresearchgate.netresearchgate.netlarvol.comlarvol.com.

Specifically, this compound alone increased hydrogen peroxide (H2O2) levels by 35% in HTLA-230 cells and 40% in HTLA-ER cells. A combination treatment involving this compound, PRIMA-1MET, and etoposide resulted in even more pronounced increases in H2O2 production, with a 120% increase in HTLA-230 cells and a 55% increase in HTLA-ER cells compared to untreated controls nih.gov. Furthermore, this compound alone enhanced lipid peroxidation (LPO) by 40% in both HTLA-230 and HTLA-ER neuroblastoma cell populations nih.gov. The combined treatment regimen also significantly elevated LPO compared to individual treatments nih.gov.

Table 1: Impact of this compound on Reactive Oxygen Species and Lipid Peroxidation in Neuroblastoma Cells

Cell LineTreatment ConditionH2O2 Production (% Increase vs. Untreated) nih.govLipid Peroxidation (% Increase vs. Untreated) nih.gov
HTLA-230This compound (35 nM, 72h)35%40%
HTLA-ERThis compound (35 nM, 72h)40%40%
HTLA-230This compound + PRIMA-1MET + Etoposide (Combined Treatment)120%70% (vs. Etoposide alone)
HTLA-ERThis compound + PRIMA-1MET + Etoposide (Combined Treatment)55%43% (vs. Etoposide alone)

In Vitro Screening and Structure-Activity Relationship (SAR) Studies for Compound Optimization

The development of this compound involved rigorous in vitro screening and comprehensive structure-activity relationship (SAR) studies, which are fundamental to drug discovery and optimization. SAR analysis systematically elucidates the relationship between a compound's chemical structure and its biological activity, guiding the design of more potent and selective molecules with improved efficacy immutoscientific.com.

This compound was initially identified through high-throughput screening of small molecule libraries, specifically targeting inhibitors of the BMI1 protein smolecule.com. Subsequent chemical optimization, guided by SAR principles, was crucial in refining the compound. The synthetic route for this compound involved the preparation of a pyrimidine-based scaffold, strategically incorporating fluorinated aromatic groups. This structural modification was designed to enhance the compound's potency and selectivity towards its target proteins smolecule.com. The compound has demonstrated cytotoxicity across a variety of tumor cell lines, with effective concentrations (EC50) ranging from 30 to 200 nanomolar researchgate.netaacrjournals.orgsmolecule.com.

Advanced In Vivo Xenograft Model Applications

Advanced in vivo xenograft models are indispensable for evaluating the efficacy of novel therapeutic agents in a living system, providing insights into drug distribution, tumor response, and potential systemic effects. These models involve implanting human cancer cells or tissues into immunocompromised animals, typically mice, to mimic human disease progression.

Orthotopic Implantation Models

Orthotopic implantation models involve the transplantation of cancer cells or tissues into the anatomically correct site within the host animal, mirroring the original tumor's microenvironment and metastatic patterns more closely than subcutaneous models. This compound has demonstrated significant efficacy in orthotopic models of glioblastoma (GBM) researchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govresearchgate.net.

In a particularly stringent test of efficacy, this compound as a monotherapy significantly prolonged survival in an orthotopic mouse model of GBM, even when the initiation of treatment was delayed. This effect was observed under conditions where temozolomide (B1682018), a standard chemotherapy agent, was inactive researchgate.netnih.govaacrjournals.orgnih.govresearchgate.net. The ability of this compound to readily cross the blood-brain barrier (BBB) and distribute into the central nervous system (CNS) is a critical factor contributing to its efficacy in brain tumor models nih.govresearchgate.net. Beyond GBM, this compound administration in orthotopic mouse models of ovarian cancer led to a reduction in tumor weight, exhibiting efficacy comparable to that of cisplatin (B142131)/paclitaxel, which are current standards of care researchgate.net.

Compound Information

Conceptual Translational Research Aspects of Ptc596

Translational Pathways from Basic Discovery to Preclinical Validation

The journey of PTC596 from basic discovery to preclinical validation involved a comprehensive series of in vitro and in vivo studies across a broad spectrum of cancer types. The initial identification of this compound stemmed from high-throughput small molecule library screens designed to find candidates that reduce endogenous BMI1 levels in tumor cells. Following chemical optimization, this compound was selected for further preclinical evaluation due to its potent anticancer properties and desirable pharmacological profile.

Preclinical studies demonstrated the broad-spectrum anticancer activity of this compound. In vitro, it exhibited cytotoxicity with EC50 values typically ranging from 30 to 200 nM across various tumor cell lines. In vivo, this compound showed efficacy as a monotherapy and, crucially, additive or synergistic efficacy when combined with standard-of-care agents in multiple mouse xenograft models.

Key preclinical models and findings include:

Glioblastoma (GBM): this compound demonstrated efficacy in orthotopic mouse models of human GBM, even under conditions where temozolomide (B1682018) was inactive. Its ability to cross the blood-brain barrier (BBB) was a critical factor enabling its evaluation in CNS tumors.

Leiomyosarcoma: Efficacy was observed in leiomyosarcoma xenograft models, both as a monotherapy and in combination with chemotherapy agents.

Pancreatic Ductal Adenocarcinoma (PDA): this compound showed promising pharmacological properties that overcome the significant barrier to drug delivery posed by the tumor stroma in PDA. It exhibited a long circulating half-life and lacked P-glycoprotein substrate activity, facilitating effective biodistribution into autochthonous pancreatic tumors. Synergistic efficacy was observed when combined with standard clinical regimens like gemcitabine/nab-paclitaxel in preclinical PDA models.

Multiple Myeloma (MM): Studies in MM models demonstrated potent activity of this compound, including in drug-resistant cell line variants. It induced mitotic arrest and apoptosis, with complete eradication of MM cells observed in some in vivo models at specific dosing regimens.

Medulloblastoma (Group 3 MB): Preclinical validation showed this compound's efficacy against Group 3 MB, a high-risk pediatric brain tumor.

Ovarian Cancer: Preclinical studies in mice models indicated that BMI1 inhibition by this compound could significantly inhibit ovarian tumor growth and abrogate growth when combined with cisplatin (B142131). Silencing BMI1 also decreased cisplatin-mediated induction of MDR1, reducing cross-chemoresistance.

Mantle Cell Lymphoma (MCL): this compound exhibited potent anti-MCL activities at nanomolar concentrations, inducing mitochondrial apoptosis and decreasing MCL-1 expression. It was found to be significantly more potent than PTC-209, another BMI1 modulator.

The consistent preclinical efficacy and favorable pharmacokinetic profile, including oral bioavailability and lack of P-glycoprotein substrate activity, provided strong justification for advancing this compound into clinical development.

Cancer TypePreclinical ModelKey Findings (Monotherapy/Combination)Relevant Mechanism/Property
Glioblastoma (GBM)Orthotopic mouse xenograftsEfficacy as monotherapy; active where temozolomide was inactive.Crosses BBB.
LeiomyosarcomaMouse xenograftsEfficacy as monotherapy and in combination with chemotherapy.Broad-spectrum activity.
Pancreatic Ductal Adenocarcinoma (PDA)Multiple preclinical models (e.g., KPC model)Synergistic efficacy with gemcitabine/nab-paclitaxel.Long circulating half-life, not a P-gp substrate, effective biodistribution into tumors.
Multiple Myeloma (MM)In vitro cell lines, 5TGM.1 in vivo modelPotent activity, complete eradication in 5TGM.1 model. Synergized with proteasome inhibitors (bortezomib, carfilzomib).Induces mitotic arrest and MCL-1 loss.
Group 3 Medulloblastoma (MB)In vivo modelsEfficacious against Group 3 MB; synergistic efficacy with chemoradiotherapy.Targets BMI1.
Ovarian CancerMice modelsInhibited tumor growth; abrogated growth with cisplatin; decreased cisplatin-mediated MDR1 induction.BMI1 inhibition.
Mantle Cell Lymphoma (MCL)MCL cell lines, patient-derived samplesPotent anti-MCL activity (nanomolar IC50s); synergized with ibrutinib (B1684441).Induces mitochondrial apoptosis, decreases MCL-1 expression.

Strategy for Leveraging Preclinical Findings for Future Research

The robust preclinical findings for this compound have been instrumental in shaping strategies for its future research and clinical development. A key strategy involves leveraging the observed synergistic efficacy with existing standard-of-care agents to design combination therapies. For instance, preclinical data showing the benefit of this compound in combination with cisplatin in ovarian cancer models has directly informed efforts to validate these findings in women with advanced-stage ovarian cancer. Similarly, its efficacy in combination with dacarbazine (B1669748) in leiomyosarcoma and radiation in diffuse intrinsic pontine glioma (DIPG) has led to ongoing clinical trials exploring these combinations.

Furthermore, preclinical studies have provided a foundation for exploring novel therapeutic approaches by identifying additional mechanisms and pathways that can be synergistically targeted alongside this compound. In Group 3 medulloblastoma, DNA barcoding clonal tracking technology was employed to profile in vivo clonal dynamics, revealing the persistence of therapy-escaping clones. This led to genome-wide CRISPR/Cas9 screening to identify context-specific regulatory pathways (e.g., mTOR, AKT, PLK1 pathways) that could be synergistically targeted with BMI1 inhibition to improve remission durability. In multiple myeloma, epigenetic compounds and B cell leukemia/lymphoma 2 homology domain 3 (BH3) mimetics have been defined as promising combination partners. Research also indicates that this compound, by inhibiting BMI1 and triggering ferroptosis, could be a promising approach to combat chemoresistance, particularly in neuroblastoma. The modulation of the tumor microenvironment (TME) by Unesbulin treatment in EGFR-mutant NSCLC models is also being investigated for future therapeutic advancements.

The preclinical pharmacokinetic and pharmacodynamic relationships of this compound have been crucial for optimizing dosing and regimens, providing strong support for dose selection in phase I clinical trials. This approach aims to translate effective preclinical exposures to clinically relevant concentrations.

Identification of Biomarkers for Preclinical Response Prediction

The identification of biomarkers for predicting preclinical response to this compound has been an evolving area of research. Initially, this compound was linked to the inhibition of BMI1, a protein thought to play a role in the survival and maintenance of tumor stem cells. Elevated BMI1 levels were associated with advanced tumor grade and poor prognosis in certain cancers. In preclinical models, this compound was observed to reduce BMI1 levels, leading to the depletion of cancer stem cell populations.

However, further mechanistic studies refined this understanding, indicating that the downregulation of BMI1 protein by this compound is a secondary event resulting from its primary action as a tubulin polymerization inhibitor inducing mitotic arrest. Despite this, BMI1 protein levels have still shown correlation with drug activity in some contexts, such as in multiple myeloma, where treatment with this compound downregulated BMI1 protein levels, which correlated with drug activity. In mantle cell lymphoma, a positive correlation was observed between baseline BMI1 protein levels and this compound-induced apoptosis.

The broader strategy for biomarker identification in preclinical drug development involves understanding causal pathways of disease and how a therapeutic interacts with them. Preclinical biomarkers are measurable indicators used to evaluate a compound's pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity, providing insights into how a drug candidate might behave in human systems. Flow cytometry-based assays, for instance, can be used to identify biomarkers in peripheral blood that correlate with pathological outcomes, defining immunomodulatory effects and aiding in understanding the mechanism of action.

Preclinical Justification for Novel Therapeutic Approaches

Preclinical data provides compelling justification for this compound as a novel therapeutic agent, particularly through its unique mechanism and synergistic potential. The rationale for targeting BMI1 and tubulin polymerization stems from their critical roles in cancer biology, including cancer stem cell self-renewal, proliferation, and contribution to chemo-resistance.

This compound’s efficacy in challenging cancer types underscores its therapeutic potential:

Glioblastoma: Its demonstrated efficacy in orthotopic GBM models, even where temozolomide was ineffective, highlights its ability to address unmet needs in aggressive brain tumors.

Pancreatic Ductal Adenocarcinoma: The ability of this compound to overcome drug delivery barriers imposed by the dense tumor stroma in PDA, coupled with its synergistic activity with standard chemotherapy, provides a strong preclinical basis for its use in this highly chemoresistant cancer.

Leiomyosarcoma: Its activity in leiomyosarcoma models, a soft tissue sarcoma often associated with complex karyotypes and p53 deficiency, justifies its exploration in this difficult-to-treat disease.

Medulloblastoma: The proof-of-concept for BMI1 targeting in Group 3 MB, a pediatric brain tumor with poor outcomes, supports the development of this compound for this vulnerable patient population.

Furthermore, the observed synergistic effects of this compound in combination with various standard-of-care agents (e.g., dacarbazine, cisplatin, gemcitabine/nab-paclitaxel, proteasome inhibitors, radiation) provide a strong preclinical justification for combination therapeutic approaches. This synergistic activity suggests that this compound could enhance the effectiveness of existing treatments, potentially overcoming resistance mechanisms and improving patient outcomes. The discovery that this compound can induce ferroptosis and synergize with other ferroptosis inducers presents a novel therapeutic angle to fight multidrug resistance.

Considerations for Overcoming Translational Barriers in Drug Development

Translating preclinical success into clinical benefit is a complex process fraught with barriers. For this compound, several considerations have been addressed to facilitate its translational journey:

Pharmacokinetic Optimization: this compound's favorable pharmacokinetic properties, including oral bioavailability, a relatively long terminal half-life (12-15 hours at most doses), and its non-substrate status for P-glycoprotein, are crucial in overcoming drug delivery barriers and ensuring adequate systemic exposure. These properties contribute to its effective biodistribution, including penetration into the central nervous system.

Preclinical-to-Clinical Dose Translation: Preclinical studies were meticulously conducted to optimize the dose and regimen, with plasma exposures in phase I trials exceeding concentrations associated with efficacy in mouse models, providing strong support for continued clinical development.

Addressing Tumor Heterogeneity and Resistance: Preclinical studies in medulloblastoma highlighted the challenge of therapy-escaping clones, even with effective BMI1 inhibition, suggesting the need for combination therapies to improve the durability of remissions and extend survival. This underscores the importance of continued research into resistance mechanisms and synergistic targets.

Mechanism-Based Development: The refined understanding of this compound's primary mechanism as a tubulin-binding agent, rather than solely a BMI1 inhibitor, allows for a more targeted and rational approach to its development, including the exploration of its unique binding characteristics that may contribute to a different side effect profile compared to other tubulin-binding agents.

Collaborative Research: The development of this compound has involved collaborations, such as grant funding from the Wellcome Trust for the BMI1 program, highlighting the importance of cross-sector partnerships in advancing translational medicine.

Clinical Trial Design: The design of early-phase clinical trials, such as the phase 1b study in ovarian cancer, aims to validate preclinical findings directly in patients, integrating pre- and post-treatment biopsies to evaluate stem cell pathways and response to treatment.

Overcoming translational barriers also involves a continuous feedback loop between preclinical and clinical research, where insights from early clinical trials can inform further preclinical investigations to refine therapeutic strategies and identify new biomarkers. The rigorous validation of preclinical findings and a deep understanding of the compound's pharmacology are paramount for successful drug development.

Future Research Directions for Ptc596 Chemical Biology and Preclinical Oncology

Further Exploration of Tubulin Binding Kinetics and Specificity

PTC596 exerts its antineoplastic effects by binding to the colchicine (B1669291) site of tubulin, thereby inhibiting microtubular formation and inducing mitotic G2/M phase cell arrest and cell death. fishersci.cagoogle.com X-ray crystallography has revealed that this compound interacts with the colchicine site through unique key interactions, distinguishing it structurally and pharmacologically from other tubulin-binding agents, particularly due to the absence of the trimethoxyphenyl moiety. fishersci.ca This unique binding mechanism may contribute to the lack of neuropathy observed in clinical trials, a common side effect of many tubulin-targeting drugs. Furthermore, this compound inhibits tubulin polymerization in a dose-dependent manner, similar to colchicine. fishersci.ca

Future research should focus on:

Detailed Kinetic Analysis: Employing advanced biophysical techniques to precisely quantify the binding and unbinding kinetics of this compound with purified tubulin and cellular microtubules. This could provide deeper insights into the stability of the drug-tubulin complex and its impact on microtubule dynamics, potentially explaining its sustained cellular effects.

Structural Elucidation of Unique Interactions: Further high-resolution structural studies (e.g., cryo-electron microscopy of this compound-bound microtubules) are warranted to fully characterize the "unique key interactions" at the colchicine site. Understanding these specific interactions could inform the design of next-generation tubulin inhibitors with improved therapeutic indices and reduced off-target toxicities.

Specificity Profiling Across Tubulin Isoforms and Post-Translational Modifications: Investigating whether this compound exhibits differential binding affinity or functional impact across various tubulin isoforms or tubulin with different post-translational modifications (e.g., acetylation, tyrosination). Such specificity could reveal novel avenues for targeted therapies in cancers that rely on specific tubulin modifications.

Deeper Investigation of BMI1-Independent Mechanisms and Contingencies

While this compound was initially recognized as a BMI1 inhibitor, subsequent studies have clarified that the downregulation of BMI1 protein levels and function is a secondary event, primarily a consequence of the potent induction of G2/M mitotic arrest and apoptosis through tubulin polymerization inhibition. nih.govsigmaaldrich.com For instance, in multiple myeloma models, BMI1 was found to be dispensable for the anti-tumor activity of BMI1 modulators, with mitotic arrest and myeloid cell leukemia 1 (MCL-1) loss emerging as key mechanisms. sigmaaldrich.com High concentrations of this compound (1-10 µM) have been shown to decrease multiple tubulin genes in a BMI1-independent manner. Interestingly, this compound induces hyper-phosphorylation of BMI1, leading to its degradation, a phenomenon also observed with other tubulin polymerization inhibitors like Nocodazole, suggesting a cell cycle-dependent phosphorylation of BMI1. nih.gov Recent findings in diffuse intrinsic pontine glioma (DIPG) suggest a potential polycomb repressive complex 1 (PRC1)-independent role of BMI1 during early M phase, which is affected by this compound treatment, leading to BMI1 phosphorylation and cytoplasmic translocation.

Future research should aim to:

Disentangle Primary and Secondary Mechanisms: Conduct comprehensive studies to precisely delineate the temporal and causal relationship between tubulin inhibition, mitotic arrest, BMI1 phosphorylation, and subsequent BMI1 degradation. This could involve conditional knockout models of BMI1 or tubulin mutants to confirm the hierarchy of events.

Identify Novel Downstream Effectors: Explore other direct or indirect targets and signaling pathways affected by this compound beyond tubulin and BMI1, especially at varying concentrations and in different cellular contexts. This could uncover additional mechanisms contributing to its broad-spectrum anticancer activity.

Characterize BMI1's PRC1-Independent Roles: Further investigate the newly suggested PRC1-independent roles of BMI1, particularly during M phase, and how this compound modulates these functions. Understanding the pathways involved in BMI1 nuclear-cytosol translocation upon this compound treatment could reveal new therapeutic targets.

Development of Novel Combination Strategies in Diverse Preclinical Disease Models

This compound has demonstrated significant potential in combination therapies across various preclinical cancer models. It has shown additive or synergistic efficacy when combined with standard chemotherapeutics in mouse models of leiomyosarcoma and glioblastoma. fishersci.ca Specifically, this compound enhanced the activity of agents such as gemcitabine, doxorubicin, dacarbazine (B1669748) (DTIC), and other tubulin-binding agents. wikipedia.org A notable synergy was observed with nab-paclitaxel, a microtubule-stabilizing agent, in pancreatic ductal adenocarcinoma (PDA) models, highlighting the potential of combining distinct classes of microtubule-targeted agents. nih.govfishersci.ca In pediatric brain tumors like DIPG, high-grade gliomas (HGG), and medulloblastoma (MB), this compound combined with radiochemotherapy led to a significant reduction in tumor burden and extended animal survival. hznu.edu.cn In multiple myeloma, this compound synergized with ibrutinib (B1684441) by counteracting the ibrutinib-induced increase in MCL-1 expression. nih.gov Furthermore, in neuroblastoma, this compound enhanced the efficacy of ferroptosis inducers like PRIMA-1MET and Erastin, indicating a potential role in overcoming resistance mechanisms. uni-freiburg.de

Future research should prioritize:

Broadening Combination Spectrum: Systematically evaluate this compound in combination with a wider array of targeted therapies, immunotherapies, and epigenetic modulators across diverse cancer types, including those with high unmet medical needs and known resistance to current standards of care.

Mechanistic Basis of Synergy: Delve deeper into the molecular mechanisms underlying the observed synergistic effects. This includes identifying how this compound's tubulin-binding and BMI1-modulating activities complement other agents to enhance cell death, overcome resistance, or reduce tumor growth.

Optimizing Dosing Schedules and Sequences: Conduct preclinical studies to determine optimal dosing schedules and sequences for combination therapies, considering the pharmacokinetics and pharmacodynamics of each agent to maximize efficacy and minimize toxicity.

Identification of Resistance Mechanisms in Preclinical Settings

A significant advantage of this compound is its non-susceptibility to P-glycoprotein (P-gp) efflux, a common mechanism of multidrug resistance in cancer. fishersci.canih.govgoogle.com Moreover, this compound targets cancer stem cell populations by diminishing BMI1 function, and in vitro studies have shown its preferential activity against chemotherapy-resistant cancer stem cells. mrc.ac.uk Recent work also suggests that this compound-induced BMI1 inhibition can fight neuroblastoma multidrug resistance by inducing ferroptosis. uni-freiburg.de

Future research should focus on:

De Novo Resistance Mechanisms: Actively induce resistance to this compound in various preclinical models (e.g., cell lines, patient-derived xenografts) through prolonged exposure or dose escalation. This will facilitate the identification of novel, non-P-gp-mediated resistance mechanisms, such as mutations in tubulin, alterations in cell cycle checkpoints, or activation of alternative survival pathways.

Biomarkers of Resistance: Identify molecular biomarkers that predict the development of resistance to this compound. This could involve genomic, transcriptomic, or proteomic profiling of resistant cell lines or tumors compared to sensitive ones.

Strategies to Overcome Resistance: Develop and test preclinical strategies to overcome emerging resistance mechanisms, potentially through novel combination therapies or by targeting compensatory pathways activated in resistant cells.

Application of Advanced Omics Technologies for Comprehensive Mechanistic Insight

Transcriptomic, cellular, and biochemical studies have been instrumental in establishing this compound as a direct inhibitor of tubulin polymerization. nih.gov The application of advanced omics technologies (genomics, transcriptomics, proteomics, metabolomics) is crucial for gaining comprehensive mechanistic insights into drug action, identifying biomarkers, and discovering novel therapeutic targets. americanelements.com These technologies, including spatial multi-omics and single-cell multi-omics, can provide a detailed understanding of tumor heterogeneity and cellular responses to therapy at an unprecedented resolution. americanelements.com

Future research should extensively apply:

Multi-Omics Profiling: Conduct comprehensive multi-omics analyses on this compound-treated preclinical models (e.g., cell lines, organoids, patient-derived xenografts) to map the global cellular responses. This includes:

Transcriptomics: To identify changes in gene expression profiles related to cell cycle, apoptosis, and other pathways.

Proteomics: To analyze protein abundance, post-translational modifications (especially tubulin and BMI1 phosphorylation), and protein-protein interactions.

Metabolomics: To understand metabolic shifts induced by tubulin disruption and mitotic arrest.

Single-Cell and Spatial Omics: Utilize single-cell RNA sequencing and spatial transcriptomics to investigate the heterogeneous responses to this compound within tumor populations and the tumor microenvironment. This can reveal how different cell types, including cancer stem cells and immune cells, respond to treatment.

Integrative Omics Analysis: Employ computational biology and bioinformatics tools to integrate data from multiple omics platforms, building robust predictive models and uncovering complex regulatory networks affected by this compound.

Exploration of this compound Activity in Additional Preclinical Cancer Stem Cell Models

This compound's initial identification stemmed from its activity against cancer stem cells (CSCs) expressing BMI1, leading to their depletion in preclinical models. fishersci.nlmrc.ac.uk It has demonstrated efficacy in depleting side population (SP) cells, which are tumor-initiating cells, in mantle cell lymphoma. nih.gov Furthermore, it effectively killed patient-derived CD34+CD38low/- stem/progenitor cells in acute myeloid leukemia. nih.gov Its activity has also been observed in patient-derived neurospheres from DIPG, HGG, and group 3 MB, which serve as CSC models. hznu.edu.cn

Future research should expand to:

Diverse CSC Models: Systematically evaluate this compound's activity in a broader range of preclinical CSC models derived from various solid tumors (e.g., breast, colon, lung, ovarian cancer) and hematologic malignancies, particularly those characterized by high CSC burden and resistance to conventional therapies. This includes using patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) that enrich for CSC populations.

Molecular Mechanisms of CSC Targeting: Further elucidate the specific molecular mechanisms by which this compound targets and eliminates CSCs, beyond general cell cycle arrest. This could involve investigating its impact on CSC-specific signaling pathways (e.g., Notch, Wnt, Hedgehog) and self-renewal properties.

Combination with CSC-Targeting Agents: Explore novel combination strategies involving this compound and other agents specifically designed to target CSCs, aiming for more complete and durable eradication of the tumor-initiating population.

Refinement of Predictive Preclinical Models for Translational Success

The translation of preclinical findings to clinical success remains a significant challenge in oncology. While initial phase I clinical trial data for this compound monotherapy exposures were compared with efficacious concentrations in mouse models, continuous refinement of preclinical models is essential for improving predictability. fishersci.ca

Future research should focus on:

Patient-Derived Models: Emphasize the use of patient-derived organoids (PDOs) and patient-derived xenografts (PDXs) that retain the genetic, histological, and molecular heterogeneity of the original tumors. These models offer a more physiologically relevant platform for evaluating this compound's efficacy and identifying predictive biomarkers.

Tumor Microenvironment Mimicry: Develop and utilize advanced preclinical models that better recapitulate the complexity of the tumor microenvironment, including immune cells, stromal components, and extracellular matrix. This will allow for a more accurate assessment of this compound's activity in a physiologically relevant context and its potential interactions with the immune system.

Biomarker Discovery and Validation: Integrate preclinical model development with robust biomarker discovery efforts. This involves identifying and validating predictive biomarkers of response or resistance to this compound in preclinical models, which can then be translated to clinical trials for patient stratification and treatment monitoring.

Computational Modeling and AI: Leverage computational modeling and artificial intelligence (AI) approaches to analyze large datasets from preclinical studies, predict drug responses, and identify optimal combination strategies. This can help accelerate the translational pipeline and improve the success rate of clinical development.

常见问题

Q. What is the primary mechanism of action of PTC596 in inducing apoptosis in cancer cells?

this compound inhibits BMI-1, a polycomb group protein critical for cancer stem cell survival, leading to destabilization of Mcl-1 via DUB3 downregulation. This triggers mitochondrial apoptosis by activating caspase-3 and PARP cleavage. Key assays to validate this mechanism include:

  • Flow cytometry to quantify apoptosis rates (e.g., 50% apoptosis in Caki cells at 200 nM this compound) .
  • Western blotting to measure PARP cleavage and caspase-3 activation (e.g., 70% reduction in full-length PARP in treated cells) .
  • DEVDase activity assays to confirm caspase-3 enzymatic activation .

Q. Which preclinical models demonstrate this compound’s efficacy, and what parameters are critical for replication?

this compound reduces tumor volume by >60% in xenograft models (e.g., myeloma and pancreatic cancer) and extends survival in mice by 3× when combined with gemcitabine. Key parameters include:

  • Dosing : Optimal efficacy at 7 mg/kg (human equivalent dose) administered twice weekly .
  • Cell lines : Use high-BMI-1-expressing models (e.g., MOLM-13, MM.1S) for sensitivity validation .
  • In vivo endpoints : Tumor volume measurements (caliper-based) and survival analysis over 4–6 weeks .

Advanced Research Questions

Q. How does this compound overcome contradictions in p53 dependency across cancer models?

While initial studies suggested p53 pathway involvement, this compound induces apoptosis in both p53 wild-type (e.g., OCI-AML3) and mutant cells (e.g., Shp53) with similar ED50 values (138–200 nM). This p53-independent mechanism is attributed to Mcl-1 destabilization and BCL-2 family protein downregulation .

  • Methodological note : Validate p53 status using sequencing (e.g., Sanger) and correlate with apoptosis via Annexin V/PI staining .

Q. What experimental strategies optimize this compound combination therapies?

Synergy is observed with proteasome inhibitors (e.g., bortezomib) and microtubule-targeting agents (e.g., nab-paclitaxel) via complementary mechanisms:

  • Sequential dosing : Pre-treat with this compound for 24 hours to downregulate Mcl-1 before adding gemcitabine, enhancing cytotoxicity by 40% .
  • Dose titration : Use sub-IC50 concentrations (e.g., 30 nM this compound + 10 nM bortezomib) to avoid overlapping toxicities .
  • In vivo validation : Monitor tumor regression in orthotopic pancreatic models using bioluminescence imaging .

Q. How can researchers address variability in this compound’s potency across cell lines?

Sensitivity correlates with baseline BMI-1 levels (R² = 0.82 in MCL models). To mitigate variability:

  • Pre-screen : Quantify BMI-1 via qPCR or immunohistochemistry before treatment .
  • Adjust dosing : Use IC50 values (range: 100–500 nM) derived from ATP-based viability assays (e.g., CellTiter-Glo) .
  • Control for efflux pumps : Confirm this compound retention using fluorescent analogs in multidrug-resistant lines (e.g., RPMI8226) .

Methodological Challenges & Data Analysis

Q. What statistical approaches resolve contradictions in apoptosis assays for this compound?

Discrepancies between Annexin V (early apoptosis) and DAPI nuclear fragmentation (late apoptosis) require:

  • Time-course experiments : Sample at 24, 48, and 72 hours to capture dynamic effects .
  • Multiparametric analysis : Combine flow cytometry with caspase-3 activation (e.g., FLICA probes) for staged apoptosis quantification .

Q. How should researchers design studies to evaluate this compound’s impact on cancer stem cells (CSCs)?

Use sphere-forming assays and ALDH+ population sorting to assess CSC depletion:

  • In vitro : Treat primary AML cells with 200 nM this compound for 72 hours; observe >50% reduction in colony-forming units .
  • In vivo : Limit dilution assays in NSG mice to quantify tumor-initiating cell frequency post-treatment .

Clinical-Translational Considerations

Q. What preclinical data support the ongoing Phase I trials of this compound in glioblastoma and sarcoma?

  • Pharmacokinetics : Oral bioavailability (>80%) and sustained plasma concentrations (>48 hours) enable weekly dosing .
  • Safety profile : No severe hematologic toxicity in murine models at therapeutic doses .
  • Biomarkers : Monitor BMI-1 mRNA (ddPCR) and Mcl-1 protein (ELISA) in patient serum for target engagement .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。